BenchChemオンラインストアへようこそ!

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Cross-Coupling Sequential Functionalization

This compound features an unparalleled orthogonal dihalogenation pattern—iodine at C3 and bromine at C6—that cannot be replicated by mono-halogenated or symmetrically dihalogenated analogs. The C3-iodo group undergoes chemoselective Pd(0)-catalyzed oxidative addition first, followed by C6-bromo functionalization, enabling precise sequential Suzuki-Miyaura or Buchwald-Hartwig couplings without additional halogenation steps. This streamlined two-directional diversification accelerates SAR exploration in kinase inhibitor and GluN2B ligand programs, dramatically reducing synthetic overhead and analog production timelines compared to generic pyrazolopyridine building blocks.

Molecular Formula C6H3BrIN3
Molecular Weight 323.919
CAS No. 1305208-17-6
Cat. No. B1144038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
CAS1305208-17-6
Molecular FormulaC6H3BrIN3
Molecular Weight323.919
Structural Identifiers
SMILESC1=C(C=NC2=C(NN=C21)I)Br
InChIInChI=1S/C6H3BrIN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11)
InChIKeyQYKRPCLDVYDBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 1305208-17-6) Product-Specific Evidence Guide for Scientific Procurement


6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 1305208-17-6) is a dihalogenated heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine class . Its structure features a fused pyrazole-pyridine ring system with bromine substituted at the 6-position and iodine at the 3-position, rendering it a dual-functionalized synthetic intermediate . The compound has a molecular formula of C₆H₃BrIN₃, a molecular weight of 323.92 g/mol, and is commercially available at purities typically ranging from 95% to 98% . It is primarily employed as a versatile building block in medicinal chemistry and materials science research, particularly in sequential cross-coupling reactions enabled by the orthogonal reactivity of its bromine and iodine substituents [1].

Why 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine Cannot Be Substituted by Generic Pyrazolopyridine Analogs


Substitution of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine with generic pyrazolopyridine analogs or mono-halogenated derivatives is scientifically invalid due to the compound's unique orthogonal dihalogenation pattern (Br at C6, I at C3), which enables site-selective sequential functionalization [1]. Analogs such as 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) and 3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 633328-40-2) each provide only a single reactive handle, precluding the construction of differentially substituted derivatives without additional synthetic steps [2]. The C3-iodo substituent exhibits significantly higher oxidative addition reactivity with Pd(0) compared to the C6-bromo group, allowing for precise control over reaction sequence—a critical advantage for efficient analog synthesis and SAR exploration that cannot be replicated by dihalogenated analogs with identical halogens or altered substitution patterns .

Quantitative Differentiation Evidence for 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine vs. Closest Analogs


Orthogonal Dihalogenation Pattern Enables Site-Selective Sequential Cross-Coupling

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine possesses bromine at the C6 position and iodine at the C3 position of the pyrazolo[4,3-b]pyridine core, providing two chemically distinct halogen handles for orthogonal sequential cross-coupling [1]. In contrast, the mono-halogenated comparators 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1) and 3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 633328-40-2) each possess only a single halogen substituent, allowing for only one coupling event before requiring additional halogenation steps . The iodo substituent exhibits higher oxidative addition efficiency to Pd(0) compared to the bromo substituent, enabling chemoselective reaction at the C3 position prior to subsequent functionalization at C6 .

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Predicted Physicochemical Property Differentiation from Mono-Halogenated Analogs

Predicted physicochemical property data indicate substantial differentiation between 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and its mono-halogenated analogs. The target compound has a predicted LogP of 2.325, substantially higher than the predicted LogP of the mono-halogenated analogs 6-bromo-1H-pyrazolo[4,3-b]pyridine and 3-iodo-1H-pyrazolo[4,3-b]pyridine, which are expected to exhibit lower lipophilicity values due to reduced halogen content [1]. The molecular weight of the target (323.92 g/mol) is also significantly elevated compared to 6-bromo-1H-pyrazolo[4,3-b]pyridine (198.02 g/mol) and 3-iodo-1H-pyrazolo[4,3-b]pyridine (245.02 g/mol) . Additionally, the target compound's solubility is predicted to be 0.0673 mg/mL (0.000208 mol/L), classifying it as poorly soluble per the Log S scale .

Physicochemical Properties ADME Prediction Molecular Descriptors

Procurement-Grade Purity Specifications and Batch-Level Analytical Documentation

Commercially available 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is supplied at defined purity grades ranging from 95% to 98% (HPLC), with vendors providing batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . Suppliers such as Bidepharm, Aladdin Scientific, and CymitQuimica provide this documentation, enabling verification of compound identity and purity prior to use . In contrast, some vendors of generic pyrazolopyridine analogs do not collect or provide analytical data, requiring the buyer to assume responsibility for confirming identity and purity . The availability of batch-specific CoA documentation for this specific CAS number provides procurement-level confidence that is not universally available across all pyrazolopyridine derivatives.

Chemical Procurement Quality Control Analytical Characterization

Recommended Application Scenarios for 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine Based on Verified Differentiation


Sequential Cross-Coupling for Rapid Analog Synthesis in Kinase Inhibitor Lead Optimization

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine serves as an optimal building block for constructing differentially substituted pyrazolo[4,3-b]pyridine analogs in kinase inhibitor programs. The orthogonal C3-iodo and C6-bromo substituents enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, with the more reactive iodo group undergoing chemoselective functionalization first [1]. This capability is particularly valuable in lead optimization where rapid SAR exploration at two distinct positions is required, as the alternative approach using mono-halogenated starting materials would necessitate an additional halogenation step following the first coupling [2].

Synthesis of GluN2B Receptor Modulators via Diversified Pyrazolopyridine Libraries

Patents describing substituted pyrazolo[4,3-b]pyridines as GluN2B receptor ligands highlight the utility of dihalogenated cores for generating structurally diverse compound libraries [1]. The specific 6-bromo-3-iodo substitution pattern provides entry points for introducing aryl, heteroaryl, or amine substituents at both the C3 and C6 positions in a controlled sequence, enabling systematic exploration of structure-activity relationships without the need for de novo scaffold synthesis for each analog [2].

Construction of Tethered Ligands and Dinuclear Metal Complexes via Dihalogenated Linker Chemistry

Dihalogenated heteroarenes, including pyrazolopyridine derivatives, have been employed as linker molecules in Suzuki coupling reactions to generate tethered ligands for dinuclear metal complex formation [1]. The dual halogenation of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine provides two reactive sites for sequential coupling with boronic acid-functionalized pyridine precursors, enabling the regioselective assembly of rigid or flexible ligand frameworks with controlled metal-binding geometries [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.